[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate
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Overview
Description
Ophiopogonin A is a steroidal saponin compound derived from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its wide range of pharmacological effects, including myocardial protection, immune regulation, anti-tumor activity, and blood glucose regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ophiopogonin A involves multiple steps, typically starting from simpler steroidal saponins. The process often includes glycosylation reactions to attach sugar moieties to the steroidal backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of Ophiopogonin A generally involves extraction from the roots of Ophiopogon japonicus. The extraction process includes steps like drying, grinding, and solvent extraction, followed by purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the steroidal backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions can include modified steroidal saponins with altered pharmacological activities. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal saponins and their chemical transformations.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions like myocardial ischemia, cancer, and diabetes.
Industry: Utilized in the development of health supplements and functional foods
Mechanism of Action
Ophiopogonin A exerts its effects through multiple molecular targets and pathways. It has been shown to induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms. Additionally, it activates the extracellular signal-regulated kinase (ERK) pathway, contributing to its protective effects against tissue damage and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ophiopogonin D: Another steroidal saponin from Ophiopogon japonicus with similar pharmacological activities.
Ruscogenin: A sapogenin found in Ophiopogon japonicus, known for its anti-inflammatory properties.
Liriopesides B: A homoisoflavonoid with potential anticancer effects
Uniqueness
Ophiopogonin A is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways, such as Nrf2 and ERK, sets it apart from other similar compounds .
Biological Activity
The compound is a complex organic molecule characterized by multiple hydroxyl groups and intricate glycosidic linkages. Its structural complexity suggests a range of potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
This compound belongs to a class of flavonoid glycosides known for their diverse biological activities. The presence of multiple hydroxyl groups enhances its solubility and bioavailability. The specific stereochemistry of the compound contributes to its unique interactions with biological targets.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant capacity . It scavenges free radicals and reduces oxidative stress by modulating various signaling pathways such as NF-κB and MAPK. These pathways are crucial in inflammation and cell survival mechanisms .
Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines and mediators in various cell types. This activity can be particularly beneficial in conditions characterized by chronic inflammation.
Antimicrobial Properties
The compound has shown promising results against various microbial strains. In vitro studies demonstrate its effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in developing antimicrobial agents .
Antidiabetic Potential
Recent studies have highlighted the compound's potential as an antidiabetic agent . It appears to enhance insulin sensitivity and reduce blood glucose levels in animal models. This effect may be attributed to its ability to modulate glucose metabolism pathways .
The biological effects of this compound are primarily mediated through its interaction with cellular receptors and enzymes involved in metabolic processes:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inflammatory Pathway Modulation : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory genes.
- Antimicrobial Action : The structural components allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies
Properties
Molecular Formula |
C41H64O13 |
---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
KSIVGTKSVYIZEB-SMEYLFPLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Origin of Product |
United States |
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